molecular formula C23H16O3 B11950197 2-(2-Oxo-2-phenylethyl)-2-phenyl-1h-indene-1,3(2h)-dione CAS No. 1483-71-2

2-(2-Oxo-2-phenylethyl)-2-phenyl-1h-indene-1,3(2h)-dione

Cat. No.: B11950197
CAS No.: 1483-71-2
M. Wt: 340.4 g/mol
InChI Key: RMDJHCGTHAGOQD-UHFFFAOYSA-N
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Description

2-(2-Oxo-2-phenylethyl)-2-phenyl-1h-indene-1,3(2h)-dione is an organic compound with a complex structure that includes both indene and diketone functionalities

Preparation Methods

The synthesis of 2-(2-Oxo-2-phenylethyl)-2-phenyl-1h-indene-1,3(2h)-dione typically involves multicomponent reactions. One common method is the tandem Knoevenagel–Michael protocol, which involves the reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one . This method is efficient and environmentally friendly, as it reduces waste and enhances atom economy.

Chemical Reactions Analysis

2-(2-Oxo-2-phenylethyl)-2-phenyl-1h-indene-1,3(2h)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the diketone functionalities into alcohols.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, leading to a variety of derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-Oxo-2-phenylethyl)-2-phenyl-1h-indene-1,3(2h)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Oxo-2-phenylethyl)-2-phenyl-1h-indene-1,3(2h)-dione involves its interaction with specific molecular targets and pathways. For example, it acts as an anaphylatoxin receptor antagonist by binding to the receptor and inhibiting its activity . This interaction can modulate various biological processes, including inflammation and immune response.

Comparison with Similar Compounds

Similar compounds to 2-(2-Oxo-2-phenylethyl)-2-phenyl-1h-indene-1,3(2h)-dione include:

These compounds share similar structural features but differ in their specific functional groups and chemical properties

Properties

CAS No.

1483-71-2

Molecular Formula

C23H16O3

Molecular Weight

340.4 g/mol

IUPAC Name

2-phenacyl-2-phenylindene-1,3-dione

InChI

InChI=1S/C23H16O3/c24-20(16-9-3-1-4-10-16)15-23(17-11-5-2-6-12-17)21(25)18-13-7-8-14-19(18)22(23)26/h1-14H,15H2

InChI Key

RMDJHCGTHAGOQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC2(C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4

Origin of Product

United States

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